The quest for new antibacterial agents has led researchers to explore the potential of these compounds. One study highlighted a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives exhibiting antibacterial activity. []
Compounds containing these moieties have also shown promise as antifungal agents. For example, a study demonstrated that 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide exhibited potent antifungal activity against specific fungal strains. []
Research has highlighted the antiviral potential of these compounds. A study demonstrated that 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide possessed notable antiviral activity against tobacco mosaic virus. []
The 6-chloropyridin-3-yl and piperazine moieties have been incorporated into compounds targeting Alzheimer's disease. For instance, a series of N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamide derivatives exhibited potent cholinesterase inhibition, anti-β-amyloid aggregation properties, and neuroprotective effects in cell-based assays. []
Compounds containing these moieties have been investigated for their ability to modulate cannabinoid receptors. For instance, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229) demonstrated potent cannabinoid CB1 receptor inverse agonist activity. []
The development of potent and selective inhibitors of equilibrative nucleoside transporters (ENTs) is crucial for various therapeutic applications. A study investigated a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues and found them to be potent inhibitors of ENT1 and ENT2. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6